

Technical Support Center: Nystatin A2 in Perforated Patch Clamp

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Compound of Interest

Compound Name: Nystatin A2

Cat. No.: B3329963

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Nystatin A2** in perforated patch clamp experiments. The focus is on minimizing seal resistance and achieving stable recordings.

Troubleshooting Guide

This guide addresses common issues encountered during **Nystatin A2** perforated patch clamp experiments in a question-and-answer format.

Q1: I'm having trouble forming a giga-ohm seal. What are the likely causes and solutions?

A1: Difficulty in achieving a giga-ohm ($G\Omega$) seal is a frequent challenge in perforated patch clamping due to the presence of the perforating agent. Here are the primary causes and troubleshooting steps:

- Nystatin at the Pipette Tip: The most common reason for seal failure is the presence of Nystatin at the pipette tip, which can interfere with the glass-membrane interaction.^{[1][2]}
 - Solution: Employ the back-filling technique. First, front-fill the pipette tip with a small volume of Nystatin-free internal solution. Then, back-fill the rest of the pipette with the Nystatin-containing solution. This creates a small buffer of Nystatin-free solution at the tip, allowing for seal formation before the Nystatin diffuses to the tip.^[3] It is crucial to be quick when approaching the cell and forming the seal after back-filling.

- Inadequate Pipette Properties: The shape and cleanliness of your pipette are critical for a good seal.
 - Solution:
 - Use high-quality borosilicate glass capillaries.
 - Ensure your pipette puller is optimized to produce smooth, appropriately tapered tips.
 - Fire-polishing the pipette tip can create a smoother surface, which can aid in seal formation.
 - Pipette resistance should be optimized for your cell type, typically in the range of 3-5 MΩ.[\[3\]](#)
- Suboptimal Solution Composition: The ionic composition of your intracellular and extracellular solutions can significantly impact seal formation.
 - Solution:
 - Ensure your solutions are filtered (0.22 µm filter) and free of precipitates.
 - The presence of divalent cations like Ca^{2+} and Mg^{2+} in the recording solutions is generally believed to promote sealing.[\[4\]](#)
 - Maintain a slightly lower osmolarity (by 10-20 mOsm) in your intracellular solution compared to the extracellular solution to facilitate seal formation.[\[5\]](#)
- Poor Cell Health: Unhealthy or dying cells will not form a good seal.
 - Solution: Ensure your cell culture or tissue preparation is healthy and viable. Use cells from a fresh culture or preparation.

Q2: My seal is unstable and deteriorates over time. How can I improve seal stability?

A2: Seal instability can be frustrating. Here are some factors to consider:

- Mechanical Drift: Vibrations in the setup can lead to the loss of a seal.

- Solution: Ensure your patch clamp rig is on an anti-vibration table and that there are no sources of mechanical vibration in the room.
- Solution Leakage: Contaminants or improper solution composition can lead to a leaky seal.
 - Solution:
 - As mentioned before, ensure your solutions are clean and properly prepared.
 - Some researchers have found that including fluoride in the internal recording solution can improve seal stability.[\[6\]](#)[\[7\]](#) However, be aware that fluoride can also affect certain intracellular signaling pathways.[\[7\]](#)[\[8\]](#)
- Nystatin Diffusion: Over time, Nystatin can diffuse laterally in the membrane, potentially affecting the integrity of the seal.
 - Solution: While difficult to prevent entirely, optimizing the Nystatin concentration to the lowest effective level can help.

Q3: Perforation is too slow or doesn't happen at all. What should I do?

A3: The time course of perforation can vary, but if it's excessively slow or absent, consider the following:

- Nystatin Concentration: The concentration of Nystatin may be too low.
 - Solution: Increase the Nystatin concentration in your pipette solution. Typical concentrations range from 50 to 250 $\mu\text{g/mL}$.[\[1\]](#) It's advisable to titrate the concentration to find the optimal balance between perforation speed and seal stability for your specific cell type.
- Nystatin Potency: Nystatin is sensitive to light, heat, and oxidation, and its potency can degrade over time.[\[9\]](#)
 - Solution:
 - Prepare fresh Nystatin stock solutions daily.

- Store the stock solution in the dark at -20°C.[10][11]
- The final pipette solution containing Nystatin should also be protected from light and used within a few hours of preparation.
- Cell Membrane Composition: The lipid composition of the cell membrane can influence the efficiency of Nystatin pore formation.
 - Solution: While not easily modifiable, this is a factor to consider if you are working with a new cell line and experiencing difficulties.

Q4: How can I be sure I have a perforated patch and not a whole-cell configuration?

A4: It's possible to accidentally rupture the membrane patch, leading to a conventional whole-cell recording. Here's how to distinguish between the two:

- Monitor Access Resistance: In a perforated patch, the access resistance (R_a) decreases gradually over several minutes as the Nystatin pores form.[12] A sudden, large drop in R_a is indicative of membrane rupture and entry into the whole-cell mode.
- Dye Exclusion: Include a membrane-impermeant fluorescent dye (e.g., Lucifer yellow or a high molecular weight dextran-conjugated dye) in your pipette solution.[1]
 - In a true perforated patch, the dye will be excluded from the cell.
 - If the membrane ruptures, the dye will quickly fill the cell, which can be visualized with fluorescence microscopy.[13]
- Monitor for Washout of Intracellular Components: The primary advantage of the perforated patch technique is the preservation of intracellular signaling molecules. If you observe a "rundown" of currents that are dependent on these molecules, it's likely that you have inadvertently gone whole-cell.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of **Nystatin A2** to use?

A1: The optimal concentration of **Nystatin A2** can vary depending on the cell type.^[1] It is recommended to start with a concentration in the range of 100-200 µg/mL and then optimize based on the speed of perforation and the stability of the seal.

Q2: How should I prepare and store **Nystatin A2** solutions?

A2: Nystatin is light-sensitive and degrades in aqueous solutions.

- **Stock Solution:** Prepare a stock solution of Nystatin in dimethyl sulfoxide (DMSO) at a concentration of 25-50 mg/mL. This stock solution should be stored in small aliquots, protected from light, at -20°C and is generally stable for up to a month.^{[10][11]} It is recommended to make fresh stock daily for optimal results.
- **Pipette Solution:** On the day of the experiment, dilute the stock solution into your filtered internal pipette solution to the desired final concentration. Protect this solution from light and use it within 2-4 hours.^[11]

Q3: What is the expected time course for perforation with **Nystatin A2**?

A3: After obtaining a giga-ohm seal, the perforation process typically begins within 5-10 minutes and can take 10-30 minutes to reach a stable, low access resistance.^[12] The access resistance should be monitored continuously during this period.

Q4: What are the advantages of **Nystatin A2** over other perforating agents?

A4: Nystatin forms pores that are permeable to monovalent ions but impermeable to larger molecules, thus preserving the intracellular environment.^[1] Compared to gramicidin, Nystatin perforation is generally faster.^[2] Compared to β-escin, Nystatin forms smaller pores, which is advantageous when trying to prevent the washout of smaller signaling molecules.

Q5: Can I use suction to facilitate seal formation with Nystatin in the pipette?

A5: Gentle suction can be applied to facilitate seal formation, even with Nystatin in the back of the pipette. However, excessive or prolonged suction increases the risk of rupturing the membrane and entering the whole-cell configuration.

Data Presentation

Table 1: Comparison of Common Perforating Agents in Patch Clamp

Perforating Agent	Typical Concentration	Pore Permeability	Perforation Time	Key Advantages	Key Disadvantages
Nystatin A2	50 - 250 µg/mL	Monovalent ions	10 - 30 min	Preserves intracellular signaling, faster than gramicidin.	Light and heat sensitive, can interfere with seal formation. [2]
Amphotericin B	100 - 240 µg/mL	Monovalent ions	10 - 30 min	Similar to Nystatin, effective at low concentrations.	Can be sticky, potentially slower perforation than Nystatin. [2]
Gramicidin	10 - 50 µg/mL	Cations only	~30 min	Preserves intracellular Cl ⁻ concentration.	Slow perforation, can interfere with seal formation. [2]
β-Escin	20 - 50 µM	Non-selective, permeable to larger molecules (up to ~1 kDa)	Fast	Water-soluble, less interference with seal formation.	Larger pores lead to washout of smaller intracellular components.

Table 2: Nystatin Perforated Patch Clamp Parameters (Example Data)

Cell Type	Nystatin Concentration (µg/mL)	Time to Stable Ra (min)	Final Access Resistance (MΩ)
Pancreatic β-cells	Not Specified	5.4 ± 2.7	Not Specified
CHO-hERG cells	100 µM (~92.6 µg/mL)	~15	> 10

Note: The data in this table is compiled from different sources and should be used as a general guideline. Optimal parameters will vary between experimental setups and cell types.

Experimental Protocols

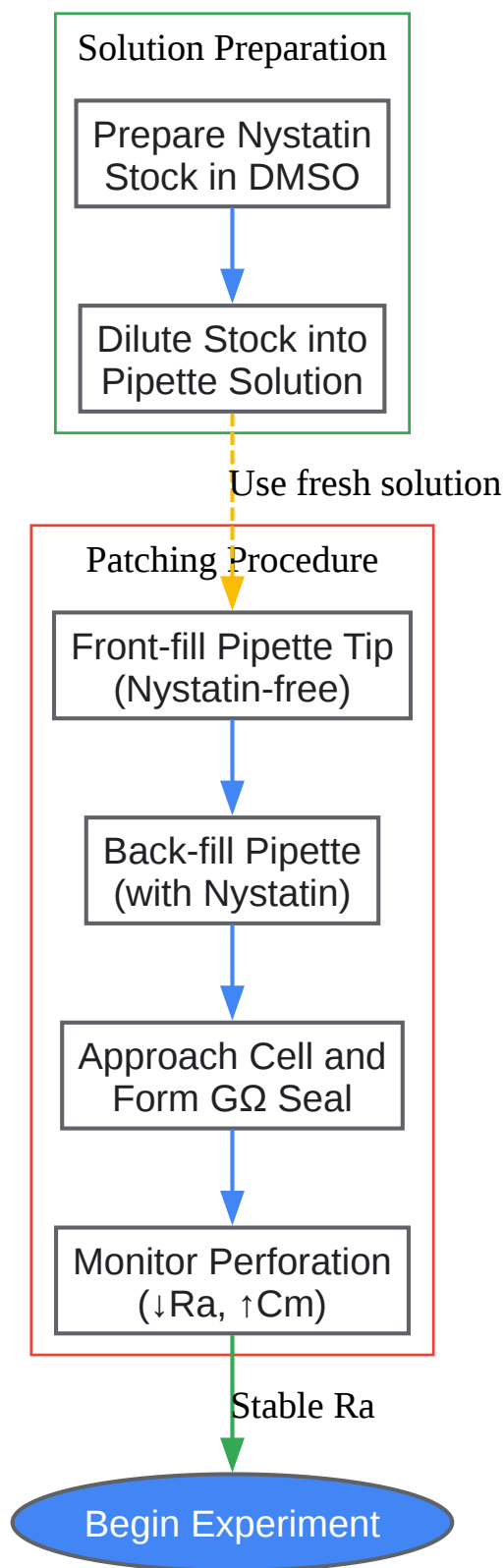
Protocol 1: Preparation of **Nystatin A2** Stock and Pipette Solutions

- Prepare Nystatin Stock Solution (25 mg/mL in DMSO):
 - Weigh out 2.5 mg of Nystatin powder in a light-protected microcentrifuge tube.
 - Add 100 µL of high-purity DMSO.
 - Vortex for 30-60 seconds until the Nystatin is fully dissolved.
 - Wrap the tube in aluminum foil to protect it from light.
 - Store at -20°C for up to one month (fresh daily preparation is recommended).[\[10\]](#)[\[11\]](#)
- Prepare Nystatin Pipette Solution (e.g., 100 µg/mL):
 - Thaw an aliquot of the Nystatin stock solution.
 - In a light-protected tube, add 4 µL of the 25 mg/mL Nystatin stock solution to 1 mL of your filtered internal pipette solution.
 - Vortex briefly to mix.
 - Keep the pipette solution on ice and protected from light. Use within 2-4 hours.

Protocol 2: Back-filling the Pipette and Achieving a Perforated Patch

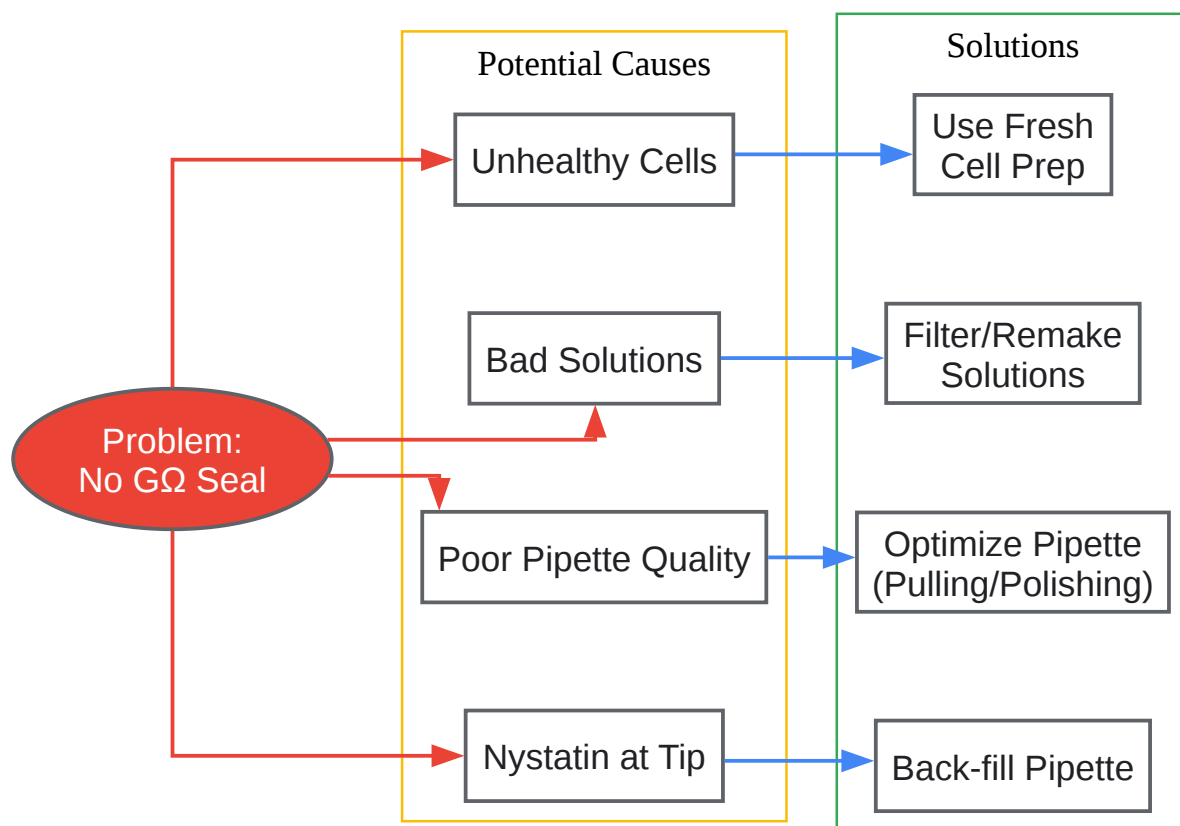
- Front-fill the Pipette:
 - Dip the tip of a freshly pulled patch pipette into Nystatin-free internal solution for a few seconds to fill the very tip. The goal is to have a small buffer of Nystatin-free solution at the opening.
- Back-fill the Pipette:
 - Using a pipette, carefully fill the rest of the patch pipette from the back with the Nystatin-containing pipette solution, avoiding air bubbles.
- Approach the Cell and Form a Seal:
 - Quickly move the pipette to the recording chamber and approach the target cell under positive pressure.
 - Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure.
 - Apply gentle suction to form a giga-ohm seal.
- Monitor Perforation:
 - Once a stable $G\Omega$ seal is formed, monitor the access resistance (R_a) and cell capacitance.
 - You should observe a gradual decrease in R_a and an increase in capacitance over the next 10-30 minutes as the Nystatin forms pores in the membrane patch.
 - The recording can begin once the access resistance has stabilized at a reasonably low level (ideally $< 60\text{ M}\Omega$).^[3]

Mandatory Visualization



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Caption: Workflow for Nystatin perforated patch clamp experiments.



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Caption: Troubleshooting logic for failing to achieve a GΩ seal.

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